N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-8-9-19(27-2)18(14-16)24-21(26)20(25)23-15-22(10-12-28-13-11-22)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAUTRNZWYWJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide exhibit antitumor properties. For example, derivatives of this compound have shown effectiveness against various cancer cell lines, suggesting potential for development as anticancer agents.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 12.5 | Cell cycle arrest |
Case Study: In Vitro Testing
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in MCF-7 and HeLa cell lines. The mechanism involved the activation of apoptotic pathways, leading to increased rates of programmed cell death.
Pharmacological Applications
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
| Inflammatory Marker | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 75 |
| IL-6 | 10 | 68 |
Case Study: Animal Model
In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw swelling and serum levels of inflammatory markers compared to control groups.
Materials Science
Polymer Synthesis
The compound has potential applications in materials science, particularly in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for incorporation into polymer matrices.
| Polymer Type | Additive | Property Improvement |
|---|---|---|
| Polyurethane | N-(2-methoxy-5-methylphenyl)-... | Increased tensile strength |
| Epoxy Resin | N-(2-methoxy-5-methylphenyl)-... | Enhanced thermal resistance |
Case Study: Composite Materials
Research on composites made from epoxy resin blended with this compound showed improved mechanical properties, making them suitable for aerospace applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on functional groups, molecular topology, and inferred physicochemical properties. Key analogs include secondary amines and phenol derivatives with methoxyphenyl substituents, as described in .
Structural and Functional Group Analysis
Key Observations :
Aromatic Substituents : The 2-methoxy-5-methylphenyl group in the target compound introduces steric hindrance and electron-donating effects distinct from the para-methoxy substitution in ’s analogs. This may influence binding affinity in biological systems.
Oxane Ring Contribution : The tetrahydropyran ring in the target compound adds conformational rigidity and lipophilicity, contrasting with the flexible methylene linkers in the compared amines .
Physicochemical and Crystallographic Properties
While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Melting Points : Ethanediamides typically exhibit higher melting points (>200°C) than secondary amines (e.g., 160–180°C for ’s compounds) due to enhanced hydrogen-bonding networks .
- Solubility: The oxane ring and aromatic groups in the target compound likely reduce aqueous solubility compared to phenol-containing analogs, which benefit from hydroxyl group polarity .
- Crystallography : The use of SHELX software () is critical for resolving complex structures like the target compound. For example, SHELXL’s refinement capabilities could elucidate the oxane ring’s chair conformation and amide plane geometry, ensuring accurate bond-length and angle measurements .
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely applicable method involves carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This approach mirrors the synthesis of structurally related amides, as demonstrated in the preparation of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide.
Typical Procedure :
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Reagents :
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2-Methoxy-5-methylaniline (1.0 equiv)
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4-Phenyloxan-4-ylmethylamine (1.1 equiv)
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EDCI·HCl (1.2 equiv)
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DMAP (4-dimethylaminopyridine, 0.1 equiv)
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Anhydrous dichloromethane (DCM)
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Conditions :
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Cool reaction mixture to 0°C under nitrogen.
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Add EDCI·HCl portionwise.
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Warm to room temperature and stir for 24–48 hours.
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Workup :
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Wash sequentially with 2M HCl, saturated NaHCO₃, and brine.
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Dry over anhydrous Na₂SO₄.
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Purify via recrystallization (DCM/ethyl acetate).
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Table 1: Optimization of EDCI-Mediated Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| EDCI Equivalents | 1.2 | Maximizes activation |
| Solvent | Anhydrous DCM | Enhances solubility |
| Reaction Time | 24–48 h | Completes conversion |
| Temperature | 0°C → RT | Balances kinetics |
Oxane Ring Synthesis
The 4-phenyloxan-4-ylmethyl group is synthesized via acid-catalyzed cyclization of 4-phenyl-1,5-pentanediol.
Procedure :
Alternative Methods: Mixed Carbonate Activation
For substrates sensitive to carbodiimides, mixed carbonate intermediates offer a milder pathway:
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Carbonate Formation :
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React 2-methoxy-5-methylbenzoic acid with ethyl chloroformate (1.2 equiv) in THF.
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Aminolysis :
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Add 4-phenyloxan-4-ylmethylamine (1.1 equiv) and stir at 0°C for 4 h.
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Yield: 60–65% (lower due to side reactions).
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Characterization and Analytical Data
Successful synthesis is confirmed via:
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¹H NMR :
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Methoxy singlet at δ 3.78 ppm.
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Oxane methylene protons as multiplet (δ 3.45–3.65 ppm).
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IR : Amide C=O stretch at 1650–1680 cm⁻¹.
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HPLC-MS : [M+H]⁺ at m/z 423.2 (calculated for C₂₃H₂₇N₂O₄).
Industrial and Pharmacological Applications
While direct studies on this compound are limited, structural analogs exhibit:
Q & A
Q. What are the established synthetic routes for N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of intermediates like 2-methoxy-5-methylaniline and 4-phenyloxane-4-carbaldehyde.
- Step 2 : Coupling via oxalyl chloride or carbodiimide-mediated amidation (e.g., EDC/HATU) to form the ethanediamide backbone.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) and reaction time (12–24 hours under nitrogen) improves yields to ~60–75% .
Q. How is the compound characterized for structural confirmation?
- NMR : and NMR identify key protons (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbons (amide carbonyls at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H] at m/z 465.2) .
- HPLC : Purity ≥95% validated via reverse-phase C18 columns (mobile phase: acetonitrile/water) .
Q. What preliminary biological assays are recommended for this compound?
- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Dose-response curves : IC calculations via GraphPad Prism to assess potency .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar compounds be resolved?
- Structural analogs : Compare with N'-[2-(4-methoxyphenyl)-morpholin-4-yl derivatives] to identify substituent effects (e.g., methoxy vs. nitro groups altering target affinity) .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) for consensus on mechanism .
- Molecular dynamics : Simulate ligand-receptor binding (e.g., using AutoDock Vina) to validate stereochemical preferences .
Q. What strategies optimize the compound’s pharmacokinetic profile?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (calculated via ChemAxon) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
- Prodrug design : Mask amide groups with acetyl or PEG-ylated prodrugs to enhance solubility .
Q. How are conformational isomers or polymorphs addressed in crystallography studies?
- X-ray diffraction : Single-crystal analysis resolves chair vs. boat conformations in the oxane ring .
- DFT calculations : Gaussian 09 optimizations compare energy minima of rotamers (e.g., syn vs. anti amide orientations) .
- PXRD : Match experimental patterns (e.g., 2θ peaks at 12.5°, 18.7°) to simulated data from Mercury CSD .
Q. What methodologies resolve discrepancies in reported reaction yields?
- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., acyl chloride peaks at 1800 cm) .
- DOE (Design of Experiments) : Vary temperature (25–80°C), solvent (DMF vs. THF), and catalysts (Pd/C vs. CuI) to identify optimal conditions .
- Byproduct analysis : LC-MS identifies dimers or hydrolyzed products, guiding scavenger use (e.g., molecular sieves for water-sensitive steps) .
Q. How is target engagement validated in cellular models?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k, k) to recombinant proteins (e.g., Bcl-2) .
- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts (ΔT) in lysates post-treatment .
- Knockdown/overexpression : CRISPR-Cas9 or siRNA to confirm phenotype rescue in target-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
